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Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474

An In-depth Technical Guide to 3-
Aminopyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential biological significance of 3-Aminopyrazine-2-carbaldehyde. The
information is curated for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

3-Aminopyrazine-2-carbaldehyde is a heterocyclic aromatic compound. The molecule
consists of a pyrazine ring substituted with an amino group (-NH2) at position 3 and a
carbaldehyde group (-CHO) at position 2.

IUPAC Name: 3-aminopyrazine-2-carbaldehyde[1]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for 3-Aminopyrazine-2-
carbaldehyde is presented in the tables below for easy reference and comparison.
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Table 1: Physicochemical Properties[1]

Property Value
Molecular Formula CsHsNsO
Molecular Weight 123.11 g/mol
CAS Number 32710-14-8
Appearance Solid
XLogP3-AA -0.2
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 1

Table 2: Spectral Data

Spectrum Type Key Peaks/Shifts

5 9.95 (s, 1H), 8.36 (d, J = 2.11 Hz, 1H), 8.07

1H NMR (400 MHz, DMSO-ds
( ) (d, J = 2.25 Hz, 1H), 7.73 (br, 2H)[2]

FTIR Available on SpectraBase|[3]

GC-MS Available on SpectraBase[1]

Experimental Protocols
Synthesis of 3-Aminopyrazine-2-carbaldehyde[2]

This protocol describes the synthesis of 3-Aminopyrazine-2-carbaldehyde via the reduction
of Methyl 3-amino-2-pyrazinecarboxylate.

Materials:

¢ Methyl 3-amino-2-pyrazinecarboxylate
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Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexane)

Tetrahydrofuran (THF), anhydrous

Ethyl acetate

Hexane

1M Hydrochloric acid

Anhydrous magnesium sulfate

Procedure:

Dissolve Methyl 3-amino-2-pyrazinecarboxylate (11 g) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add diisobutylaluminum hydride (1 M in hexane, 250 mL) to the reaction mixture at
-78 °C.

Stir the reaction mixture at -78 °C for 4 hours.

Slowly warm the reaction to 0 °C and continue stirring for an additional hour.
Quench the reaction by the slow addition of 1M hydrochloric acid.

Extract the product with ethyl acetate.

Separate the organic and agueous layers.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Grind the concentrated residue in hexane to obtain the solid product.

Yield: 3.0 g (34%)
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Product Confirmation: The structure of the resulting 3-aminopyrazine-2-carbaldehyde can be
confirmed by *H NMR spectroscopy.[2]

Biological Context and Signaling Pathways

While direct studies on the biological activity of 3-Aminopyrazine-2-carbaldehyde are limited,
its derivatives have shown significant activity in key biological pathways, suggesting potential
areas of investigation for the parent compound.

Inhibition of Ribonucleotide Reductase

A thiosemicarbazone derivative of the related compound 3-aminopyridine-2-carboxaldehyde
acts as a potent inhibitor of ribonucleotide reductase. This enzyme is crucial for the synthesis of
deoxyribonucleotides, the building blocks of DNA. The inhibitory mechanism involves the
disruption of an iron-stabilized free radical within the enzyme's small subunits.

FGFR Inhibition and Downstream Signaling

Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast
Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that,
upon activation, initiate several downstream signaling cascades critical for cell proliferation,
differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
Inhibition of FGFR by these pyrazine derivatives blocks the activation of key downstream
pathways, including:

« MAPK/ERK Pathway: Regulates cell proliferation and differentiation.
o PI3K/AKT Pathway: Promotes cell survival and growth.
o PLCy Pathway: Involved in cell motility and calcium signaling.

The potential for 3-Aminopyrazine-2-carbaldehyde to modulate these or related pathways
warrants further investigation.

Visualizations
Synthetic Workflow
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The following diagram illustrates the key steps in the synthesis of 3-Aminopyrazine-2-
carbaldehyde.

G/Iethyl 3-amino-2-pyrazinecarboxylate Reduction DI%A J,' (;I—,:omo-l;'é': 3-Aminopyrazine-2-carbaldehyda

Click to download full resolution via product page

Caption: Synthetic route to 3-Aminopyrazine-2-carbaldehyde.

Potential FGFR Signaling Inhibition

This diagram depicts the potential mechanism of action for pyrazine-based FGFR inhibitors,
highlighting the downstream pathways that may be affected.
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Caption: Potential inhibition of FGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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